2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-19-5-3-2-4-16(19)13-22-20(26)14-25-18(15-6-7-15)12-17(23-25)21(27)24-8-10-29-11-9-24/h2-5,12,15H,6-11,13-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKRIXRAACVSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by morpholine.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the pyrazole derivative with 2-methoxybenzylamine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-formylbenzyl)acetamide.
Reduction: Products may include 2-(5-cyclopropyl-3-(morpholine-4-hydroxymethyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide.
Substitution: Products depend on the nucleophile used, such as 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-mercaptobenzyl)acetamide.
Scientific Research Applications
Structural Characteristics
This compound features several notable structural components:
- Pyrazole Ring : Known for its diverse biological activity.
- Cyclopropyl Group : Often enhances pharmacological properties.
- Morpholine Moiety : Contributes to solubility and bioavailability.
- Acetamide Functionality : Plays a role in biological interactions.
The molecular formula for this compound is with a molecular weight of approximately 398.463 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The unique combination of functional groups in this compound may enhance its antimicrobial efficacy.
Anticancer Potential
The pyrazole scaffold is recognized for its anticancer properties. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the morpholine and cyclopropyl groups may further augment these effects, making this compound a candidate for anticancer drug development .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of pyrazole derivatives, including the target compound, evaluating their antibacterial activity using the agar disc-diffusion method. The results indicated that several derivatives exhibited significant inhibition against bacterial strains, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anticancer Activity
In another investigation, a related pyrazole derivative was tested for its anticancer properties against human cancer cell lines. The findings revealed that the compound inhibited cell growth significantly, with IC50 values comparable to established chemotherapeutic agents. This highlights the potential of the target compound as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Pharmacokinetic Implications
A comparative analysis of key structural analogs is summarized below:
Key Observations :
- Morpholine vs.
- Cyclopropyl vs. Methylsulfanyl : The cyclopropyl group in the target compound likely confers greater metabolic stability than the methylsulfanyl group in ’s compound, which may undergo oxidative metabolism .
- Side Chain Variations : The N-(2-methoxybenzyl) group in the target compound balances lipophilicity and solubility better than the N-(4-ethoxyphenyl) group in ’s analog, which may reduce cellular permeability due to higher hydrophobicity .
Hydrogen Bonding and Crystal Packing
The morpholine-4-carbonyl group in the target compound participates in hydrogen-bonding networks, as described in ’s graph set analysis.
Biological Activity
The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)acetamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₃H₁₇N₃O₄
- Molecular Weight : 279.29 g/mol
- CAS Number : 1172499-27-2
Antitumor Activity
Recent studies have highlighted the antitumor potential of morpholine-based compounds, including derivatives like the one . These compounds have been shown to inhibit the growth of ovarian cancer cells and affect hypoxia-inducible factor (HIF-1α), a key regulator in tumor progression. The inhibition mechanism involves interaction with carbonic anhydrase, which is crucial for tumor cell proliferation under hypoxic conditions .
Antimicrobial Properties
The biological activity of pyrazole derivatives often includes antimicrobial effects. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : Interaction with various cellular receptors can lead to altered signaling pathways that affect cell growth and survival.
Study on Antitumor Effects
A study conducted on morpholine-acetamide derivatives indicated that these compounds could significantly reduce tumor cell viability in ovarian cancer models. The research utilized both in vitro assays and molecular docking studies to elucidate the binding affinities of these compounds to their target proteins, confirming their potential as lead molecules for further drug development .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of related pyrazole derivatives revealed potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study compared the efficacy of these compounds to existing antibiotics, highlighting their potential as alternative therapeutic agents in treating bacterial infections .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₄ |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 1172499-27-2 |
| Antitumor Activity | Inhibits ovarian cancer cells |
| MIC against S. aureus | Comparable to ciprofloxacin |
| Mechanism | Enzyme inhibition and receptor modulation |
Q & A
Q. Q1. What experimental methods are recommended for synthesizing and confirming the structure of this compound?
A multi-step synthesis approach is typically employed, starting with cyclocondensation of precursors (e.g., cyclopropyl-containing intermediates) followed by sequential functionalization. Key steps include:
- Morpholine-carbonyl incorporation : Achieved via carbodiimide-mediated coupling or nucleophilic substitution under anhydrous conditions .
- Acetamide linkage : Introduced using N-(2-methoxybenzyl)amine in the presence of activating agents like HATU or DCC .
Structural confirmation relies on 1H/13C NMR (to verify cyclopropyl protons and morpholine integration), IR spectroscopy (amide C=O stretching at ~1650 cm⁻¹), LC-MS (for molecular ion validation), and elemental analysis (to confirm purity) .
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction yields and minimize byproducts in the synthesis of morpholine-carbonyl pyrazole derivatives?
Statistical Design of Experiments (DoE) is critical for parameter optimization. For example:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology identifies optimal conditions (e.g., 60–80°C in DMF with 1.2 eq. DIPEA).
Recent advancements integrate quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict reaction pathways, reducing trial-and-error approaches . A feedback loop combining computational predictions with experimental validation accelerates optimization .
Biological Activity Profiling
Q. Q3. What methodologies are used to predict and validate the biological activity of this compound?
- In silico prediction : Tools like PASS software estimate pharmacological profiles (e.g., kinase inhibition potential) .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like mTOR or COX-2, guided by the morpholine group’s hydrogen-bonding capacity .
- In vitro validation : Cell-based assays (e.g., MTT for cytotoxicity) and enzymatic inhibition studies (e.g., fluorescence-based kinase assays) are used with IC50 determination .
Handling Data Contradictions
Q. Q4. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate force fields : Adjust docking parameters (e.g., solvation effects, protein flexibility) to better match experimental conditions .
- Validate assay conditions : Confirm compound stability (e.g., via LC-MS post-assay) and rule out off-target interactions using selectivity panels .
- Leverage meta-analysis : Cross-reference with structurally analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to identify SAR trends .
Advanced Analytical Techniques
Q. Q5. What advanced spectroscopic methods can elucidate conformational dynamics of the cyclopropyl-morpholine moiety?
- Dynamic NMR : Detects restricted rotation in the cyclopropyl ring at low temperatures .
- X-ray crystallography : Resolves spatial arrangements of the morpholine carbonyl and methoxybenzyl groups, critical for understanding steric effects .
- 2D NMR (COSY, NOESY) : Maps intramolecular interactions influencing binding pocket compatibility .
Safety & Handling
Q. Q6. What safety protocols are essential for handling reactive intermediates during synthesis?
- Intermediate stability : Monitor exothermic reactions (e.g., carbodiimide activation) using in-situ IR or calorimetry .
- PPE requirements : Use nitrile gloves and fume hoods for chloroacetamide derivatives to prevent dermal exposure .
- Waste management : Quench reactive byproducts (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .
Computational Modeling for SAR
Q. Q7. How can QSAR models improve the design of pyrazole-acetamide analogs?
- Descriptor selection : Include topological indices (e.g., Wiener index) and electronic parameters (HOMO-LUMO gaps) .
- Validation : Use leave-one-out cross-validation and external test sets to ensure model robustness .
- Case study : A QSAR model for pyrazole-carboxamide derivatives demonstrated a correlation (R² = 0.89) between logP and antifungal activity .
Reaction Mechanism Elucidation
Q. Q8. What mechanistic insights are critical for the cyclopropyl group’s stability under acidic conditions?
- DFT studies : Analyze ring-strain energy (∼27 kcal/mol for cyclopropane) and protonation sites .
- Kinetic isotope effects : Probe hydrogen transfer steps in ring-opening reactions .
- In-situ monitoring : ReactIR tracks intermediate formation during morpholine conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
